1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt
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Overview
Description
1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt is a complex organic compound with a molecular formula of C23H30N4O2.2HCl and a molecular weight of 467.4 . This compound is known for its unique structure, which includes both aminobutyl and dimethylaminopropyl groups attached to an anthracenedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt typically involves multi-step organic reactions. The process begins with the preparation of the anthracenedione core, followed by the introduction of the aminobutyl and dimethylaminopropyl groups through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the aminobutyl and dimethylaminopropyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthracenedione derivatives, hydroquinone derivatives, and quinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex organic molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol: This compound shares the dimethylaminopropyl group but has a different core structure.
Other Anthracenedione Derivatives: Compounds with similar anthracenedione cores but different substituents.
Uniqueness
1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt is unique due to its specific combination of aminobutyl and dimethylaminopropyl groups attached to the anthracenedione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C23H30N4O2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-(4-aminobutylamino)-4-[3-(dimethylamino)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H30N4O2/c1-27(2)15-7-14-26-19-11-10-18(25-13-6-5-12-24)20-21(19)23(29)17-9-4-3-8-16(17)22(20)28/h3-4,8-11,25-26H,5-7,12-15,24H2,1-2H3 |
InChI Key |
JXADLOPDGNZPNH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C2C(=C(C=C1)NCCCCN)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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